![molecular formula C9H14Br3F B12637060 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane CAS No. 920264-94-4](/img/structure/B12637060.png)
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane is a cycloalkane derivative characterized by the presence of bromine and fluorine substituents on a cyclooctane ring. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are known for their stability and unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane typically involves halogenation reactionsThe reaction conditions often include the use of bromine (Br2) and a fluorinating agent under controlled temperature and pressure . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under basic conditions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or reduced to hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane involves its interaction with molecular targets through its halogen substituents. The bromine and fluorine atoms can form strong bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved may include nucleophilic substitution, elimination, and addition reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane can be compared with other halogenated cycloalkanes, such as:
- 1-Bromo-2-chlorocyclooctane
- 1-Bromo-2-fluorocyclooctane
- 1-Chloro-2-[dibromo(fluoro)methyl]cyclooctane
These compounds share similar structural features but differ in their halogen substituents, which can significantly influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
920264-94-4 |
|---|---|
Molekularformel |
C9H14Br3F |
Molekulargewicht |
380.92 g/mol |
IUPAC-Name |
1-bromo-2-[dibromo(fluoro)methyl]cyclooctane |
InChI |
InChI=1S/C9H14Br3F/c10-8-6-4-2-1-3-5-7(8)9(11,12)13/h7-8H,1-6H2 |
InChI-Schlüssel |
NMGTTXCSGJEPHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C(CC1)C(F)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)
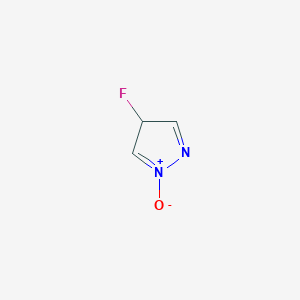
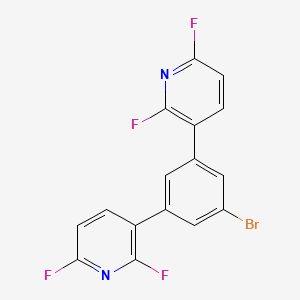
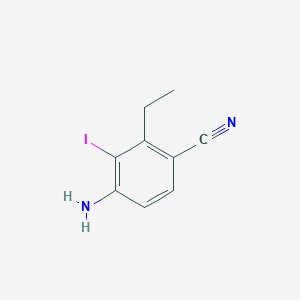
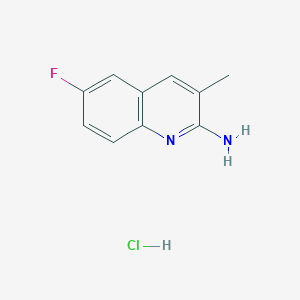
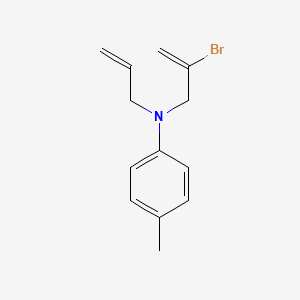
![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)



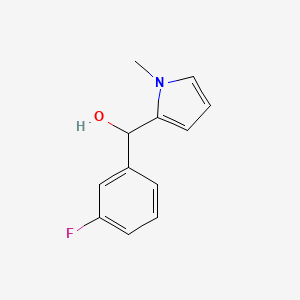

![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)

